molecular formula C14H19NO B1463046 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol CAS No. 1082074-99-4

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Cat. No.: B1463046
CAS No.: 1082074-99-4
M. Wt: 217.31 g/mol
InChI Key: WPIBOOQKAPNPGU-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Future Directions

Piperidine derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions: 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylprop-2-en-1-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylprop-2-en-1-yl group enhances its potential for various chemical transformations and biological activities compared to simpler piperidine derivatives .

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-9-5-11-15(12-14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIBOOQKAPNPGU-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.